(E)-but-2-enedioic acid;methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate
Overview
Description
GR 89696 fumarate: is a highly potent and selective agonist for the kappa-opioid receptor. It is known for its anti-nociceptive and neuroprotective properties. The compound is chemically described as 4-[(3,4-Dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylic acid methyl ester fumarate .
Mechanism of Action
Target of Action
GR 89696 fumarate is a highly potent and selective κ-opioid agonist . It has been suggested to be selective for the putative κ2 receptor . The κ-opioid receptors are one of the primary targets of this compound. These receptors play a crucial role in pain perception, stress response, and mood disorders .
Mode of Action
As a κ-opioid agonist, GR 89696 fumarate binds to the κ-opioid receptors, mimicking the action of endogenous opioids . This binding triggers a series of intracellular events, leading to the activation of the receptor and subsequent physiological responses .
Biochemical Pathways
The activation of κ-opioid receptors by GR 89696 fumarate can influence several biochemical pathways. These include the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP levels, and the activation of potassium channels, which results in hyperpolarization and reduced neuronal excitability . The exact downstream effects can vary depending on the specific cell type and physiological context.
Result of Action
The activation of κ-opioid receptors by GR 89696 fumarate has been shown to have anti-nociceptive (pain-relieving) and neuroprotective effects in vivo . For instance, it has been reported to reduce acetylcholine-induced writhing in mice , and to reduce hippocampal neuronal loss in a gerbil model of cerebral ischemia .
Biochemical Analysis
Biochemical Properties
GR 89696 fumarate interacts with the κ-opioid receptor, potentially being selective for the putative κ2 receptor . The nature of these interactions is characterized by high potency, with an IC50 value of 0.04 nM .
Cellular Effects
The effects of GR 89696 fumarate on cells are primarily mediated through its interaction with the κ-opioid receptor. This interaction can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, GR 89696 fumarate exerts its effects by binding to the κ-opioid receptor. This binding can lead to the activation or inhibition of various enzymes, resulting in changes in gene expression .
Metabolic Pathways
The metabolic pathways that GR 89696 fumarate is involved in are not clearly defined from the current sources .
Transport and Distribution
The transport and distribution of GR 89696 fumarate within cells and tissues are not clearly defined from the current sources .
Subcellular Localization
The subcellular localization of GR 89696 fumarate and its effects on activity or function are not clearly defined from the current sources .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of GR 89696 fumarate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 3,4-dichlorophenylacetic acid with piperazine to form the intermediate.
Functionalization: The intermediate is then reacted with pyrrolidine and methyl ester to introduce the necessary functional groups.
Formation of the fumarate salt: The final step involves the reaction of the compound with fumaric acid to form the fumarate salt.
Industrial Production Methods: : Industrial production of GR 89696 fumarate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: GR 89696 fumarate can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, particularly at the positions ortho to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
U-50488: Another kappa-opioid receptor agonist with similar properties but different chemical structure.
Salvinorin A: A naturally occurring kappa-opioid receptor agonist with distinct pharmacological effects.
Uniqueness
Properties
IUPAC Name |
(E)-but-2-enedioic acid;methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25Cl2N3O3.C4H4O4/c1-27-19(26)23-8-9-24(15(13-23)12-22-6-2-3-7-22)18(25)11-14-4-5-16(20)17(21)10-14;5-3(6)1-2-4(7)8/h4-5,10,15H,2-3,6-9,11-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTNETSDXZBJTE-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017105 | |
Record name | Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate (2E)-2-butenedioate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126766-32-3 | |
Record name | 1-Piperazinecarboxylic acid, 4-[2-(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-, methyl ester, (2E)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126766-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GR 89696 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126766323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate (2E)-2-butenedioate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GR-89696 FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDF52K5SDR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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